molecular formula C15H18N3O7P B11395687 Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11395687
M. Wt: 383.29 g/mol
InChI Key: MOKHUFGWZVADQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and an oxazole ring, all of which are linked to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of oxides.

Scientific Research Applications

Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group is particularly important for its biological activity, as it can participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-thiazol-4-yl]phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-imidazol-4-yl]phosphonate: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

Dimethyl [5-(morpholin-4-yl)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties

Properties

Molecular Formula

C15H18N3O7P

Molecular Weight

383.29 g/mol

IUPAC Name

4-[4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C15H18N3O7P/c1-22-26(21,23-2)14-15(17-7-9-24-10-8-17)25-13(16-14)11-3-5-12(6-4-11)18(19)20/h3-6H,7-10H2,1-2H3

InChI Key

MOKHUFGWZVADQQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.